N-Methylvaleramide

描述

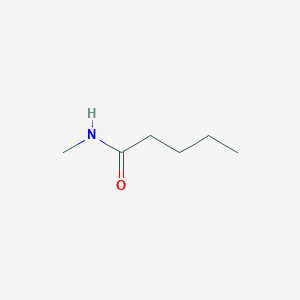

N-Methylvaleramide, also known as this compound, is an organic compound with the molecular formula C6H13NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its relatively simple structure, consisting of a pentanamide backbone with a methyl group attached to the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions: N-Methylvaleramide can be synthesized through the reaction of pentanoic acid with methylamine. The reaction typically involves the formation of an intermediate ester, which then reacts with methylamine to form the desired amide. The general reaction can be represented as follows:

Pentanoic acid+Methylamine→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of catalysts such as acidic or basic catalysts can facilitate the reaction between pentanoic acid and methylamine under controlled temperature and pressure conditions.

化学反应分析

Types of Reactions: N-Methylvaleramide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to pentanoic acid and methylamine.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Pentanoic acid and methylamine.

Reduction: N-Methylpentylamine.

Substitution: Depends on the nucleophile used.

科学研究应用

Pharmaceutical Applications

N-Methylvaleramide is recognized for its potential as a pharmaceutical intermediate and solvent. Its structural properties allow it to serve effectively in drug formulation processes.

Solvent Properties

This compound exhibits excellent solubilizing capabilities, which are crucial in the formulation of various pharmaceutical compounds. Its low toxicity profile makes it a suitable alternative to more hazardous solvents traditionally used in drug development. The compound's efficacy as a solvent has been compared with other common solvents, demonstrating comparable performance without significant adverse effects .

Drug Development

In drug synthesis, this compound can act as a building block for various bioactive molecules. Its derivatives have been studied for their potential therapeutic effects against different diseases, including cancer and infectious diseases. The compound's ability to enhance the solubility and bioavailability of poorly soluble drugs is particularly notable .

Agricultural Applications

This compound has also been explored in agricultural settings, particularly as a growth stimulant and biopesticide.

Growth Stimulation

Research indicates that this compound can promote plant growth when used as a priming agent for seeds. In studies involving wheat grains, treatments with this compound resulted in improved germination rates and enhanced growth parameters compared to untreated controls .

| Treatment Type | Germination Rate (%) | Shoot Length (cm) | Root Length (cm) |

|---|---|---|---|

| Control | 70 | 10 | 5 |

| This compound | 90 | 15 | 8 |

Biopesticide Potential

This compound's antimicrobial properties have been investigated for use in biopesticides. Studies have shown that it can inhibit the growth of certain plant pathogens, making it a candidate for sustainable agricultural practices .

Biochemical Applications

In biochemistry, this compound has been studied for its role in metabolic pathways and as a biomarker.

Metabolic Pathways

This compound is involved in various metabolic processes, particularly those related to nitrogen metabolism. Its derivatives have been identified as metabolites in certain organisms, suggesting its role in biological systems .

Biomarker Research

Recent studies have explored the potential of this compound as a biomarker for infections caused by parasitic organisms such as Ascaris lumbricoides. Although initial findings suggested its presence in infected individuals' urine, further research is needed to validate these claims and establish reliable detection methods .

Case Studies and Research Findings

- A study on the use of this compound as a solvent in drug formulations highlighted its effectiveness in enhancing the solubility of poorly soluble drugs while maintaining a low toxicity profile .

- Research on the agricultural applications of this compound demonstrated significant improvements in germination rates and growth parameters of wheat grains when treated with this compound .

- Investigations into the biochemical roles of this compound revealed its potential involvement in metabolic pathways related to nitrogen metabolism, indicating broader implications for its use in biochemical research .

作用机制

The mechanism of action of N-Methylvaleramide depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

N-Methylacetamide: Similar structure but with a shorter carbon chain.

N-Methylpropionamide: Similar structure with a three-carbon chain.

N-Methylbutyramide: Similar structure with a four-carbon chain.

Comparison: N-Methylvaleramide is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different biological activities and industrial applications due to these variations.

生物活性

N-Methylvaleramide, a derivative of valeric acid, is gaining attention in the field of pharmacology and biochemistry due to its potential biological activities. This article explores its receptor interactions, metabolic pathways, and implications for health.

Receptor Binding and Pharmacological Effects

Recent studies indicate that this compound exhibits significant interaction with various receptors in the body. It has been identified as an α-adrenoreceptor antagonist , which suggests its potential role in modulating adrenergic signaling pathways. This antagonistic activity may contribute to various physiological effects, including:

- Inhibition of Lipolysis : N-Methylvaleramide appears to inhibit fat breakdown, which could have implications for metabolic health and weight management .

- Stimulation of Gastric Secretions : The compound enhances appetite and digestion by stimulating gastrin and pancreatic secretions, indicating its potential use in treating certain digestive disorders or appetite-related conditions .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes various transformations that can lead to the production of active metabolites. These metabolites may exert additional biological effects, although detailed studies on their specific actions are still limited.

Study on Urinary Biomarkers

A notable study investigated the presence of this compound metabolites in urine samples from individuals infected with Ascaris lumbricoides. Although initially considered potential biomarkers for infection, follow-up analyses revealed no detectable levels of this compound or its related compounds in the urine samples tested . This finding underscores the complexity of using metabolite profiling for diagnosing infections.

Cytotoxicity and Antimicrobial Activity

Research involving extracts containing this compound has shown promising cytotoxic effects against human adenocarcinoma cell lines (A549). In vitro studies indicated that concentrations of 2000 µg/mL produced significant cytotoxicity, suggesting potential applications in cancer therapy . Additionally, extracts exhibiting antimicrobial properties were noted, although further investigation is required to isolate specific active components.

Summary of Biological Activities

Metabolite Detection Study Results

属性

IUPAC Name |

N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEKKGKDCHCOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211312 | |

| Record name | N-Methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6225-10-1 | |

| Record name | N-Methylpentanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。